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molecular formula C9H8BrNO2S B2710322 methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 478239-04-2

methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No. B2710322
M. Wt: 274.13
InChI Key: XPUYKWCGGQXQOC-UHFFFAOYSA-N
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Patent
US08404736B2

Procedure details

To a refluxing xylene (100 ml) was added the crude product of Step 2 (18 g) in 250 ml of xylene over a period of 20 min. After refluxing for 10 min, the reaction mixture was cooled and concentrated to volume of about 100 ml. The solid was collected by filtration to give 12.5 g of the title compound as a white solid.
Name
crude product
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[C:4]([N:13]=[N+]=[N-])=[CH:5][C:6]1[S:7][C:8]([CH3:12])=[C:9]([Br:11])[CH:10]=1>C1(C)C(C)=CC=CC=1>[CH3:1][O:2][C:3]([C:4]1[NH:13][C:10]2[C:9]([Br:11])=[C:8]([CH3:12])[S:7][C:6]=2[CH:5]=1)=[O:16]

Inputs

Step One
Name
crude product
Quantity
18 g
Type
reactant
Smiles
COC(C(=CC=1SC(=C(C1)Br)C)N=[N+]=[N-])=O
Name
Quantity
250 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to volume of about 100 ml
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC2=C(N1)C(=C(S2)C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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